molecular formula C6H7ClO B051722 Sorbic chloride CAS No. 2614-88-2

Sorbic chloride

Cat. No.: B051722
CAS No.: 2614-88-2
M. Wt: 130.57 g/mol
InChI Key: GRTWTVFDPBKQNU-MQQKCMAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sorbic chloride, also known as (2E,4E)-2,4-Hexadienoyl chloride, is an organic compound with the molecular formula C6H7ClO. It is a derivative of sorbic acid and is characterized by the presence of a conjugated diene system and an acyl chloride functional group. This compound is a colorless to yellow liquid and is primarily used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbic chloride can be synthesized through the reaction of sorbic acid with thionyl chloride (SOCl2). The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: Sorbic chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sorbic chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

    Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: this compound is used in the production of specialty chemicals, coatings, and adhesives .

Mechanism of Action

The mechanism of action of sorbic chloride is primarily based on its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic applications to modify the structure and properties of organic compounds .

Comparison with Similar Compounds

    Crotonoyl chloride: Similar structure but with a shorter carbon chain.

    Cinnamoyl chloride: Contains a phenyl group instead of a conjugated diene.

    Palmitoleoyl chloride: A longer chain fatty acyl chloride .

Uniqueness of Sorbic Chloride:

Properties

IUPAC Name

(2E,4E)-hexa-2,4-dienoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO/c1-2-3-4-5-6(7)8/h2-5H,1H3/b3-2+,5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTWTVFDPBKQNU-MQQKCMAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2614-88-2
Record name (2E,4E)-hexa-2,4-dienoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sorbic chloride
Reactant of Route 2
Reactant of Route 2
Sorbic chloride
Reactant of Route 3
Reactant of Route 3
Sorbic chloride
Reactant of Route 4
Sorbic chloride
Reactant of Route 5
Sorbic chloride
Reactant of Route 6
Reactant of Route 6
Sorbic chloride
Customer
Q & A

Q1: What is the primary application of sorbic chloride highlighted in the provided research papers?

A1: The research papers primarily focus on using this compound as a building block in organic synthesis. Specifically, it's employed in a one-pot reaction with anilines and hexanoic anhydride to synthesize anilide compounds [].

Q2: What makes this synthetic approach using this compound advantageous?

A2: The described method offers a streamlined, one-pot synthesis for anilides []. This means multiple reaction steps are combined into a single reaction vessel, simplifying the procedure and potentially improving yields. This is in contrast to more complex and potentially lower-yielding multi-step synthetic routes.

Q3: Beyond its use in synthesis, are there any insights into the thermal properties of this compound?

A3: Yes, one study reveals that this compound exhibits relatively low thermal stability. It undergoes evaporation/decomposition starting at room temperature and continuing up to 120 °C []. This information is crucial for understanding its handling and storage requirements, especially in warmer climates or during reactions involving heat.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.